Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, dimethoxyphenyl, and trifluoromethyl groups. The final steps involve the formation of the thiophene ring and the esterification to yield the diethyl ester.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various interactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, Diethyl 5-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and thiophene-based esters
Properties
Molecular Formula |
C27H28ClF3N4O7S |
---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
diethyl 5-[[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C27H28ClF3N4O7S/c1-6-41-25(37)18-12(3)21(26(38)42-7-2)43-24(18)33-23(36)20-19(28)22-32-14(11-17(27(29,30)31)35(22)34-20)13-8-9-15(39-4)16(10-13)40-5/h8-10,14,17,32H,6-7,11H2,1-5H3,(H,33,36) |
InChI Key |
PAFZQTBMMFUQNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC(=C(C=C4)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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